![molecular formula C18H18N2O B2591728 3-(Benzylamino-methyl)-6-methyl-1H-quinolin-2-one CAS No. 483286-62-0](/img/structure/B2591728.png)
3-(Benzylamino-methyl)-6-methyl-1H-quinolin-2-one
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Description
The compound “3-(Benzylamino-methyl)-6-methyl-1H-quinolin-2-one” is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring . The benzylamino-methyl group attached at the 3rd position and a methyl group at the 6th position of the quinoline structure could potentially alter its properties and reactivity.
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific groups present in the molecule. For example, the benzylamino group might participate in reactions typical for amines, such as acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, boiling point, and others could be influenced by the groups present in the molecule .Scientific Research Applications
- Piperidinones serve as essential building blocks for drug development due to their structural versatility and biological activity . Researchers explore their use in designing novel pharmaceuticals, targeting various diseases such as cancer, infectious diseases, and neurological disorders.
- Some piperidinone derivatives exhibit potent antimicrobial properties. For instance, guanidine derivatives containing piperidinone moieties have demonstrated efficacy against bacteria like Staphylococcus aureus and Escherichia coli . These compounds could contribute to combating antibiotic-resistant strains.
Medicinal Chemistry and Drug Design
Antimicrobial Agents
properties
IUPAC Name |
3-[(benzylamino)methyl]-6-methyl-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-13-7-8-17-15(9-13)10-16(18(21)20-17)12-19-11-14-5-3-2-4-6-14/h2-10,19H,11-12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAYHQZRQPWOJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CNCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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